Indazoles are a class of heterocyclic aromatic organic compounds consisting of a fused benzene and pyrazole ring. They are important pharmacophores found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities [, , , , , , ]. Derivatives of indazole have shown promise in various medicinal chemistry applications, including:
3-Methyl-1H-indazole-5-boronic acid is a significant compound in organic chemistry, particularly known for its applications in medicinal chemistry and materials science. This boronic acid derivative of indazole features a heterocyclic aromatic structure that enhances its reactivity and versatility in chemical synthesis. The compound is classified under boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent.
3-Methyl-1H-indazole-5-boronic acid can be sourced from various chemical suppliers and is often utilized in research settings. Its classification falls within the category of organoboron compounds, which are pivotal in synthetic organic chemistry due to their utility in cross-coupling reactions and as building blocks for complex organic molecules.
The synthesis of 3-Methyl-1H-indazole-5-boronic acid typically involves several steps:
3-Methyl-1H-indazole-5-boronic acid participates in various chemical reactions, including:
The mechanism of action for 3-Methyl-1H-indazole-5-boronic acid primarily involves its ability to interact with biological targets through covalent bonding facilitated by its boronic acid moiety. This interaction can lead to inhibition of specific enzymes or pathways relevant in disease processes, particularly in cancer research where such compounds are explored for their potential therapeutic effects.
3-Methyl-1H-indazole-5-boronic acid has several scientific applications:
The systematic IUPAC name for this heterocyclic boronic acid is 3-methyl-1H-indazol-5-ylboronic acid, reflecting its core indazole scaffold substituted with a methyl group at the 3-position and a boronic acid (–B(OH)₂) moiety at the 5-position [1] [8]. Its CAS Registry Number (1245816-25-4) provides a unique identifier for chemical databases and regulatory documentation. The compound is alternatively named (3-methyl-2H-indazol-5-yl)boronic acid in some sources, highlighting the tautomeric nature of the indazole ring [2] [8].
The molecular formula C₈H₉BN₂O₂ (molecular weight: 175.98 g/mol) [1] [3] defines its elemental composition. The Canonical SMILES string B(C1=CC2=C(NN=C2C=C1)C)(O)O encodes its structural connectivity, depicting:
Indazoles exhibit prototropic tautomerism, where the hydrogen atom on nitrogen can reside at N1 (1H-tautomer) or N2 (2H-tautomer). X-ray crystallography and NMR studies confirm that 3-substituted indazoles like this derivative exist predominantly as the 1H-tautomer in the solid state and solution [8]. The boronic acid group itself can undergo pH-dependent dehydration, forming boroxines in anhydrous conditions. This dynamic behavior influences solubility and reactivity, particularly in cross-coupling reactions where the anionic boronate form is nucleophilic.
Boronic acids emerged as pivotal reagents following the development of the Suzuki-Miyaura cross-coupling reaction (Nobel Prize, 2010). Their air stability, low toxicity, and compatibility with diverse functional groups made them superior to organotin and organomagnesium reagents. Early boronic acids were limited to phenyl and alkyl derivatives, but advances in directed ortho-metalation and Miyaura borylation enabled access to complex heterocyclic boronic acids like 3-methyl-1H-indazole-5-boronic acid [4] [6]. These innovations addressed historical challenges in synthesizing hydrolytically sensitive heteroaryl boronic acids.
The fusion of indazole—a privileged scaffold in kinase inhibitors—with boronic acid functionality accelerated in the early 2000s. Indazole derivatives exhibit high affinity for ATP-binding pockets, while boronic acids enable targeted C–C bond formation for structure-activity relationship (SAR) exploration. Patent WO2005/85227 (2005) first documented synthetic routes to this compound for generating biaryl-based kinase inhibitors [2]. Its commercial availability since 2009 (PubChem registration) facilitated drug discovery programs targeting oncology and inflammation [2] [9].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2